2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
BenchChem offers high-quality 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28N4O4S2 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O4S2/c1-16-6-5-11-30-23(16)28-24(29-13-17(2)35-18(3)14-29)21(25(30)32)12-22-26(33)31(27(36)37-22)15-19-7-9-20(34-4)10-8-19/h5-12,17-18H,13-15H2,1-4H3/b22-12- |
InChI Key |
HYCJNHNIBLDQHY-UUYOSTAYSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic organic molecule notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 474.6 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4S2 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | HFOUKGOEUXHDPB-MFOYZWKCSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for:
- Hydrogen Bonding : Facilitates binding to target proteins.
- Hydrophobic Interactions : Enhances affinity towards lipid membranes.
- Covalent Bond Formation : Potentially alters the activity of target enzymes.
Research indicates that the compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and autoimmune diseases. Its mechanism involves irreversible inhibition through covalent bonding, leading to decreased MPO activity in stimulated human blood samples .
Antioxidant Properties
Studies have demonstrated that compounds with similar structural motifs exhibit significant antioxidant activity. The thiazolidinone moiety is known to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.
Anti-inflammatory Effects
Inhibition of MPO has been linked to reduced inflammation in various models. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating conditions like cardiovascular diseases and arthritis .
Case Studies
- Preclinical Evaluation : A study evaluated the efficacy of a related compound in inhibiting MPO in lipopolysaccharide-treated cynomolgus monkeys. Results showed robust inhibition of plasma MPO activity post-administration, highlighting the therapeutic potential in inflammatory disorders .
- Selective Inhibition : N1-substituted derivatives demonstrated high selectivity for MPO over other peroxidases, indicating a favorable pharmacological profile for targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
